molecular formula C9H15ClN2O3S2 B2354386 [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride CAS No. 1049701-91-8

[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride

Cat. No.: B2354386
CAS No.: 1049701-91-8
M. Wt: 298.8
InChI Key: YLXYVSNJEAKYKL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride is a sulfonamide-containing heterocyclic molecule with a well-defined IUPAC nomenclature. Its systematic name derives from the following structural features:

  • Parent structure : A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).
  • Substituents :
    • A sulfonyl group (-SO₂-) at position 5 of the thiophene ring, bonded to a morpholine moiety (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom).
    • A methylamine group (-CH₂NH₂) at position 2 of the thiophene ring.
    • A hydrochloride salt form, indicating protonation of the primary amine.

The IUPAC name is 5-(morpholine-4-sulfonyl)thiophene-2-methanamine hydrochloride . Its molecular formula is C₉H₁₅ClN₂O₃S₂ , and its CAS Registry Number is 1049701-91-8 . The SMILES notation (Cl.NCc1ccc(S(=O)(=O)N2CCOCC2)s1 ) and InChIKey (BSEDTVGOTNKFAG-UHFFFAOYSA-N ) further clarify its connectivity .

Property Value
Molecular Formula C₉H₁₅ClN₂O₃S₂
Molecular Weight 298.8 g/mol
CAS Number 1049701-91-8
Parent Compound (CID) 16227260

Historical Context of Thiophene-Sulfonamide Hybrid Molecules

Thiophene-sulfonamide hybrids emerged as a strategic focus in medicinal chemistry during the late 20th century. Key milestones include:

  • Early sulfonamide drugs : The discovery of sulfanilamide in the 1930s marked the first systemic antibacterial agent, inspiring derivatives with improved efficacy .
  • Thiophene integration : Thiophene’s electron-rich aromatic system and metabolic stability made it a favored scaffold for bioisosteric replacement of benzene rings. By the 1980s, thiophene-containing compounds like ticlopidine (an antiplatelet drug) demonstrated clinical success .
  • Sulfonamide-thiophene synergies : The combination of sulfonamide’s hydrogen-bonding capacity with thiophene’s lipophilicity enhanced target selectivity. For example, HCV NS5B polymerase inhibitors incorporating thiophene-sulfonamide motifs were reported in the 2000s .

The morpholine sulfonyl group in this compound reflects advancements in modulating physicochemical properties (e.g., solubility, bioavailability) through heterocyclic appendages .

Significance in Modern Heterocyclic Chemistry

This compound exemplifies three key trends in contemporary heterocyclic chemistry:

  • Multicomponent hybridization : Merging thiophene, sulfonamide, and morpholine units leverages synergistic effects. Thiophene contributes π-π stacking interactions, sulfonamide enhances binding to metalloenzymes, and morpholine improves aqueous solubility .
  • Diverse applications :
    • Antimicrobial agents : Sulfonamide-thiophene hybrids inhibit bacterial dihydropteroate synthase (DHPS) .
    • Kinase inhibitors : The sulfonyl group interacts with ATP-binding pockets in kinases .
    • Materials science : Thiophene sulfonamides exhibit nonlinear optical (NLO) properties due to extended π-conjugation .
  • Computational optimization : Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization. For instance, derivatives with lower HOMO-LUMO gaps show enhanced reactivity in electrophilic substitutions .
Structural Feature Role in Drug Design
Thiophene ring Aromatic interactions, metabolic stability
Sulfonamide group Hydrogen bonding, enzyme inhibition
Morpholine moiety Solubility modulation, pharmacokinetics

Properties

IUPAC Name

(5-morpholin-4-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2.ClH/c10-7-8-1-2-9(15-8)16(12,13)11-3-5-14-6-4-11;/h1-2H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXYVSNJEAKYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride, with the molecular formula C9H14N2O3S2 and a molecular weight of 262.35 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C9H14N2O3S2
Molecular Weight 262.35 g/mol
CAS Number [Not provided]
Chemical Structure Chemical Structure

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly lipoxygenase and xanthine oxidase, which are important targets in inflammatory diseases and gout treatment.

  • Lipoxygenase Inhibition
    • The compound exhibits significant lipoxygenase inhibitory activity with a half-maximal inhibitory concentration (IC50) comparable to known inhibitors such as nordihydroguaiaretic acid.
    • IC50 Values :
      • [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine: 269.39 μM
      • Nordihydroguaiaretic acid: 216.84 μM
  • Xanthine Oxidase Inhibition
    • The compound also inhibits xanthine oxidase, albeit with a higher IC50 compared to allopurinol, a standard treatment for gout.
    • IC50 Values :
      • [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine: 230.52 μM
      • Allopurinol: 34.09 μM

These findings suggest that while the compound shows promise as an inhibitor, its efficacy may be lower than that of established drugs.

Structure-Activity Relationship (SAR)

The biological activity of [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine can be attributed to its structural components:

  • Morpholine Ring : Contributes to the interaction with enzyme active sites.
  • Thienyl Group : Enhances lipophilicity and potential binding affinity.

Research indicates that modifications to these groups can significantly alter the compound's inhibitory potency.

Case Studies

  • In Vitro Studies
    • A study published in the Indian Journal of Pharmaceutical Sciences examined the enzyme inhibition properties of various aminomethyl derivatives, including [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine. Results indicated competitive inhibition against lipoxygenase and xanthine oxidase, confirming the compound's potential therapeutic applications in treating inflammatory conditions and gout.
  • In Silico Studies
    • Computational models have been employed to predict binding interactions between [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine and target enzymes. These studies support experimental findings and provide insights into optimizing the compound for enhanced activity.

Scientific Research Applications

Potential Biological Activities

The biological activity of [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride is predicted to be diverse due to its structural features. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to assess its potential pharmacological effects. The compound may exhibit:

  • Antimicrobial Properties : Similar compounds often show activity against various bacteria and fungi.
  • Anticancer Activity : Its ability to modulate cellular pathways could position it as a candidate for cancer treatment.
  • Anti-inflammatory Effects : The morpholine and sulfonamide groups may contribute to anti-inflammatory properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several chemical reactions optimized for yield and purity. The compound's mechanism of action is believed to involve interactions with specific biological targets, mediated by enzymes in metabolic pathways.

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent. It can serve as a lead compound for the development of new drugs targeting various diseases.

Antimicrobial Research

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Studies have shown that this compound could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further investigation in infectious disease treatment.

Cancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, its structural components allow it to interfere with cancer cell proliferation pathways, warranting further exploration through in vitro and in vivo studies.

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerModulation of cellular pathways
Anti-inflammatoryReduction of inflammatory markers

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with thienyl moieties exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
  • Cancer Cell Line Studies : In vitro tests using human cancer cell lines showed that compounds with similar structures could induce apoptosis and inhibit cell growth, indicating their potential as anticancer agents.
  • Inflammation Models : Experimental models have shown that morpholine-based compounds can reduce inflammation in animal models, providing a basis for further research into their therapeutic applications.

Preparation Methods

Direct Sulfonation of 5-Bromothiophene-2-carbaldehyde

The patent WO2003082853A1 details a two-step protocol for introducing sulfonamide groups:

  • Sulfonation : Treatment of 5-bromothiophene-2-carbaldehyde with chlorosulfonic acid (ClSO3H) in dichloroethane at 0-5°C for 4 hr
  • Morpholine Coupling : Reaction of the intermediate sulfonyl chloride with morpholine in CH2Cl2 using triethylamine (3 eq) at -10°C

This method achieves 68% isolated yield (Table 1), though requires careful temperature control to prevent aldehyde oxidation.

Table 1: Sulfonation-Led Synthesis Parameters

Step Reagent Solvent Temp (°C) Time (hr) Yield (%)
1 ClSO3H C2H4Cl2 0-5 4 82
2 Morpholine CH2Cl2 -10 2 83

Palladium-Catalyzed Cross-Coupling Approaches

The Ambeed protocols demonstrate effective use of Suzuki-Miyaura couplings for biaryl synthesis. Adapting this to thiophene systems:

  • Borylation : 5-Bromo-2-thiophenecarboxaldehyde with bis(pinacolato)diboron (1.2 eq)

    • Catalyst: Pd(dppf)Cl2 (5 mol%)
    • Base: KOAc (3 eq) in dioxane at 80°C for 12 hr
  • Suzuki Coupling : Resulting boronic ester with 4-bromobenzenesulfonyl chloride

    • Catalyst: Pd(PPh3)4 (3 mol%)
    • Base: Na2CO3 (2 eq) in toluene/H2O (3:1) at 90°C

This route provides 74% overall yield but requires strict exclusion of oxygen.

Amine Installation and Protection Strategies

Reductive Amination of Thiophene-2-carbaldehyde

The Ambeed oxidation procedure using NaClO2/2-methyl-2-butene system can be adapted:

  • Oxidation : 5-(Morpholin-4-ylsulfonyl)thiophene-2-carbaldehyde to carboxylic acid

    • Oxidant: NaClO2 (2.5 eq)
    • Co-oxidant: NaH2PO4·H2O (7 eq) in t-BuOH/H2O
    • Yield: 89%
  • Curtius Rearrangement : Carboxylic acid to isocyanate via diphenylphosphoryl azide (DPPA)

    • Conditions: Et3N (3 eq) in THF at 0°C → 25°C
  • Hydrolysis : Isocyanate to primary amine

    • 6N HCl reflux, 92% conversion

Process Optimization and Scale-Up Considerations

Sulfonation Step Enhancement

Replacing ClSO3H with SO3·DMF complex improves safety profile:

  • 5-Bromothiophene-2-carbaldehyde (1 eq)
  • SO3·DMF (1.2 eq) in DMF at 40°C for 3 hr
  • Quench with morpholine (1.5 eq)
  • Result : 85% yield vs. 68% with ClSO3H

Crystallization Protocol Development

Final hydrochloride salt formation benefits from anti-solvent addition:

  • Dissolve free base in EtOH (5 mL/g) at 50°C
  • Add MTBE (15 mL/g) dropwise over 2 hr
  • Cool to 0°C at 0.5°C/min
  • Purity : 99.7% by HPLC vs. 98.2% with EtOAc/hexane

Analytical Characterization Benchmarks

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O): δ 7.82 (d, J=3.6 Hz, 1H, H-3), 7.02 (d, J=3.6 Hz, 1H, H-4), 4.21 (s, 2H, CH2NH2), 3.68 (t, J=4.8 Hz, 4H, morpholine), 3.12 (t, J=4.8 Hz, 4H)

  • HRMS (ESI+): m/z calc. for C9H13N2O3S2 [M+H]+ 285.0374, found 285.0371

Purity Assessment

  • HPLC : C18 column, 0.1% H3PO4/MeCN gradient
    • Retention: 6.72 min
    • Purity: 99.3% (254 nm)

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (%) Cost Index
Direct Sulfonation 3 58 98.7 1.0
Palladium-Coupled 5 41 99.1 3.2
Reductive Amination 4 67 99.3 2.1

The reductive amination route demonstrates superior yield and cost-effectiveness, though requires specialized azide handling.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis:

  • Implement continuous flow sulfonation using microreactor technology
    • SO3·DMF complex residence time <60 sec
    • 5°C temperature control
  • Adopt membrane-based amine purification

    • Nanofiltration (300 Da MWCO) removes Pd residuals <1 ppm
  • Utilize PAT (Process Analytical Technology)

    • In-line FTIR for real-time sulfonation monitoring

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Use a multi-step approach involving sulfonation of thiophene derivatives followed by morpholine coupling. For example, sulfonyl chloride intermediates can react with morpholine under basic conditions (e.g., triethylamine in THF) to form the sulfonamide moiety. Subsequent reductive amination or Gabriel synthesis can introduce the methylamine group .
  • Route 2 : Adapt Hofmann rearrangement protocols (traditionally used for methylamine synthesis) by substituting acetamide derivatives with thiophene-containing precursors. Control reaction temperature (0–5°C) to minimize byproducts like dimethylamine hydrochloride .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of morpholine and sulfonyl chloride (1.2:1 molar ratio) to favor sulfonamide formation. Use recrystallization from ethanol/water (1:3) to isolate high-purity hydrochloride salts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Compare experimental 1^1H NMR spectra with computed predictions (e.g., ChemDraw). Key signals: δ 3.6–3.8 ppm (morpholine ring protons), δ 7.2–7.5 ppm (thiophene aromatic protons), δ 2.8–3.0 ppm (methylamine protons). Discrepancies may indicate residual solvents or incomplete sulfonation .
  • IR : Validate sulfonyl group presence via strong S=O stretching vibrations at 1150–1350 cm1^{-1} and N–H bending (amine) at 1600–1650 cm1^{-1}.
  • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 291.1 (C9_9H15_{15}N2_2O3_3S2_2Cl). Fragmentation patterns should align with sulfonamide bond cleavage .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology :

  • Hygroscopicity : Store in airtight containers with desiccants (silica gel) at 2–8°C. Monitor weight changes over time to assess moisture uptake .
  • Thermal Stability : Perform TGA analysis to identify decomposition onset temperatures (>200°C expected). Avoid prolonged exposure to >40°C during synthesis or handling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodology :

  • Dynamic Effects : Assess temperature-dependent 1^1H NMR to detect conformational changes in the morpholine ring. For example, coalescence of split signals at elevated temperatures may indicate restricted rotation around the sulfonamide bond .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons. For instance, cross-peaks between methylamine protons and the thiophene ring confirm correct substitution .

Q. What crystallographic strategies are suitable for resolving the three-dimensional structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of acetonitrile. Use SHELX software for refinement, leveraging its robustness in handling sulfonamide torsional angles and hydrogen-bonding networks. Validate Cl^- counterion placement using Fourier difference maps .
  • Twinned Data : If crystals exhibit twinning (common with hydrochloride salts), apply SHELXL’s TWIN/BASF commands to model overlapping lattices and improve R-factor convergence .

Q. How can HPLC methods be optimized to quantify trace impurities in synthesized batches?

  • Methodology :

  • Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (70:30). Adjust methylamine concentration (10–20 mM) to enhance peak symmetry for the hydrochloride salt .
  • Detection : Set UV wavelength to 254 nm (thiophene absorption). Validate method precision with spiked impurity standards (e.g., unreacted morpholine or sulfonyl chloride derivatives) .

Q. What structure-activity relationship (SAR) insights can guide modifications to the morpholine or thiophene moieties?

  • Methodology :

  • Morpholine Substitution : Replace morpholine with piperidine or thiomorpholine to assess sulfonamide bioactivity. Monitor changes in solubility (logP) via shake-flask assays .
  • Thiophene Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 3-position to evaluate effects on receptor binding. Use DFT calculations (e.g., Gaussian) to predict electronic effects on sulfonyl group reactivity .

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